molecular formula C15H20N4O2 B2999992 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034245-97-9

2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2999992
CAS No.: 2034245-97-9
M. Wt: 288.351
InChI Key: NRRURLWARMMDBZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-13(11(2)21-18-10)7-15(20)16-8-12-9-17-19-6-4-3-5-14(12)19/h9H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRURLWARMMDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a new flavoring substance and has been used as a flavor modifier

Mode of Action

It is known to modify the flavor profile of various food categories, but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has attracted attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The compound features:

  • An isoxazole ring , which contributes to its biological activity.
  • A tetrahydropyrazolo moiety , enhancing its interaction with biological targets.
  • An acetamide functional group , which may influence solubility and bioavailability.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Isoxazole Ring : This can be achieved through a 1,3-dipolar cycloaddition reaction.
  • Preparation of the Tetrahydropyrazolo Intermediate : This is synthesized via a reaction involving appropriate precursors under controlled conditions.
  • Final Coupling Reaction : The isoxazole and tetrahydropyrazolo intermediates are coupled to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole and tetrahydropyrazolo groups facilitate binding to these targets, leading to modulation of their activities.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antimicrobial Activity : It has been noted for its effectiveness against various bacterial strains.
  • Antitumor Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Antitumor Activity Evaluation

In vitro assays demonstrated that 2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide effectively inhibited the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Mechanisms

Research has shown that this compound can reduce pro-inflammatory cytokine levels in cell cultures treated with inflammatory stimuli. This suggests a potential application in treating chronic inflammatory conditions .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines

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